molecular formula C8H4Br2ClFO B1411266 3',5'-Dibromo-4'-fluorophenacyl chloride CAS No. 1807057-04-0

3',5'-Dibromo-4'-fluorophenacyl chloride

Cat. No.: B1411266
CAS No.: 1807057-04-0
M. Wt: 330.37 g/mol
InChI Key: YXFZURLLATVUIN-UHFFFAOYSA-N
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Description

3',5'-Dibromo-4'-fluorophenacyl chloride is a halogenated phenacyl derivative characterized by bromine substituents at the 3' and 5' positions, a fluorine atom at the 4' position, and a reactive chloride group at the α-carbon of the acetophenone backbone. The electronic and steric effects imparted by its substitution pattern likely influence its reactivity and physical properties, which are critical for applications in pharmaceuticals or agrochemicals.

Properties

CAS No.

1807057-04-0

Molecular Formula

C8H4Br2ClFO

Molecular Weight

330.37 g/mol

IUPAC Name

2-chloro-1-(3,5-dibromo-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H4Br2ClFO/c9-5-1-4(7(13)3-11)2-6(10)8(5)12/h1-2H,3H2

InChI Key

YXFZURLLATVUIN-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)F)Br)C(=O)CCl

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • Target Compound : 3',5'-Dibromo-4'-fluorophenacyl chloride

    • Bromines at meta positions (3',5') relative to the ketone group.
    • Fluorine at the para position (4') exerts a strong electron-withdrawing inductive effect, activating the carbonyl toward nucleophilic attack.
    • The meta bromines may contribute to resonance stabilization of the carbonyl but primarily act via inductive electron withdrawal.
  • Fluorine’s para position similarly activates the carbonyl, but ortho bromines may enhance inductive electron withdrawal more intensely than meta substituents.

Physical Properties (Hypothetical Analysis)

Property This compound 2',6'-Dibromo-4'-fluorophenacyl Chloride
Melting Point Likely higher (symmetrical meta substitution) Potentially lower (asymmetric ortho substitution)
Solubility Lower in polar solvents (increased halogen content) Similar, but steric effects may reduce crystallinity
Stability Enhanced due to reduced steric strain Moderate (ortho bromines may promote degradation)

Note: These properties are inferred from structural trends due to a lack of direct experimental data.

Comparison with Bromophenol Derivatives

Compounds like 5,5″-oxybis(methylene)bis(3-bromo-4-(2',3'-dibromo-4',5'-dihydroxyl benzyl)benzene-1,2-diol) (Compound 4, ) highlight differences in application:

  • Target Compound : Synthetic, designed for reactivity in controlled transformations.
  • Bromophenols (e.g., Compound 4): Naturally occurring, with multiple hydroxyl and bromine groups conferring antioxidant or antimicrobial activity .

Key Difference : The target compound’s lack of hydroxyl groups and presence of a reactive chloride make it more suited for synthetic chemistry than biological applications.

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